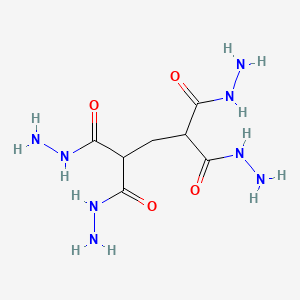
1,1,3,3-Propanetetracarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Propanetetracarbohydrazide is a chemical compound with the molecular formula C7H16N4O4. It is a derivative of hydrazine and is known for its potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its four hydrazide groups attached to a propane backbone, making it a versatile reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,3,3-Propanetetracarbohydrazide can be synthesized through the reaction of 1,1,3,3-tetramethoxypropane with hydrazine hydrate. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
C7H16O4+4N2H4→C7H16N4O4+4CH3OH
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1,3,3-Propanetetracarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and nitrogen-containing byproducts.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazides and other derivatives.
Aplicaciones Científicas De Investigación
1,1,3,3-Propanetetracarbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazide derivatives.
Biology: Employed in the modification of biomolecules and as a cross-linking agent in protein chemistry.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1,3,3-Propanetetracarbohydrazide involves its ability to form stable complexes with various substrates. The hydrazide groups can interact with carbonyl compounds, leading to the formation of hydrazones and other derivatives. These interactions are crucial in its applications as a cross-linking agent and in the modification of biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
1,1,3,3-Tetramethoxypropane: A precursor in the synthesis of 1,1,3,3-Propanetetracarbohydrazide.
1,3-Propanediol: Another propane derivative with different functional groups.
Hydrazine: The parent compound of hydrazides.
Uniqueness
This compound is unique due to its four hydrazide groups, which provide multiple sites for chemical reactions. This makes it a versatile reagent in synthetic chemistry and a valuable tool in various scientific applications.
Propiedades
Número CAS |
5395-02-8 |
|---|---|
Fórmula molecular |
C7H16N8O4 |
Peso molecular |
276.25 g/mol |
Nombre IUPAC |
propane-1,1,3,3-tetracarbohydrazide |
InChI |
InChI=1S/C7H16N8O4/c8-12-4(16)2(5(17)13-9)1-3(6(18)14-10)7(19)15-11/h2-3H,1,8-11H2,(H,12,16)(H,13,17)(H,14,18)(H,15,19) |
Clave InChI |
HRMKYDUBDWPOFI-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(=O)NN)C(=O)NN)C(C(=O)NN)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Butylsulfanyl)methyl]-4-(4-chlorophenyl)piperazine](/img/structure/B12811081.png)

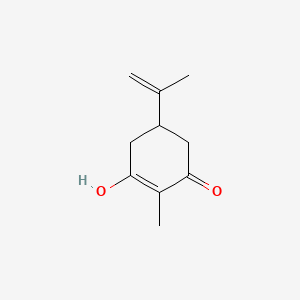
![5,7,8-Trihydro-2-iodo-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine](/img/structure/B12811100.png)

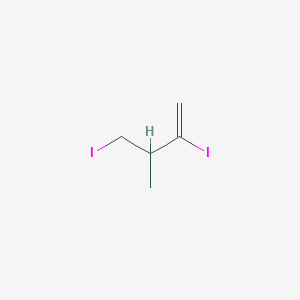
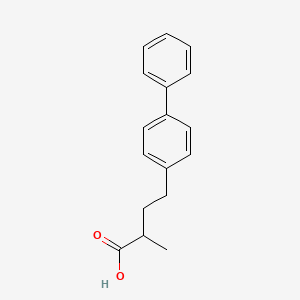

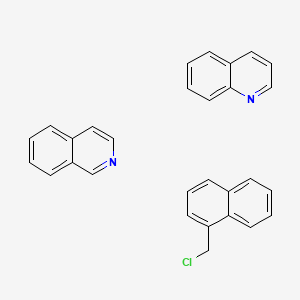
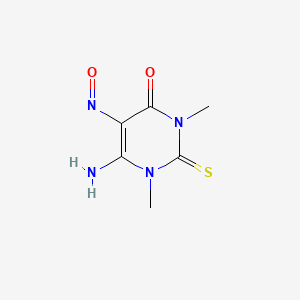

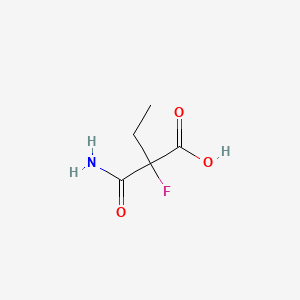
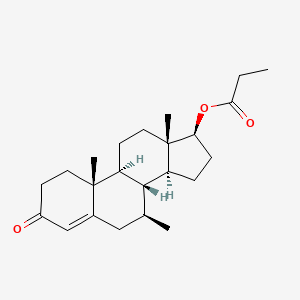
![2,3,4,9-Tetrahydro-1H-indeno[2,1-c]pyridine-3-carboxylic acid](/img/structure/B12811155.png)
